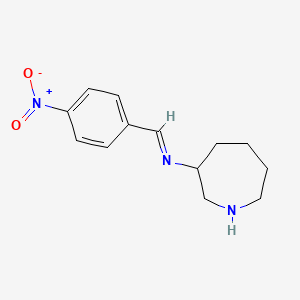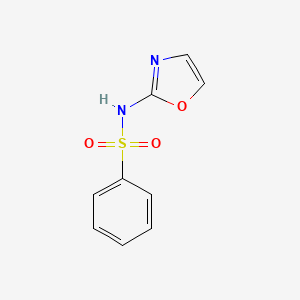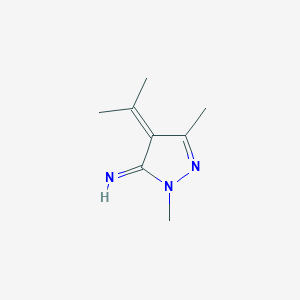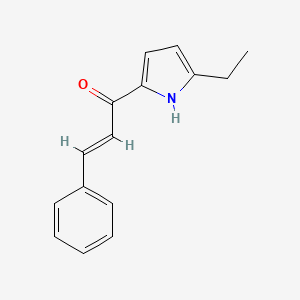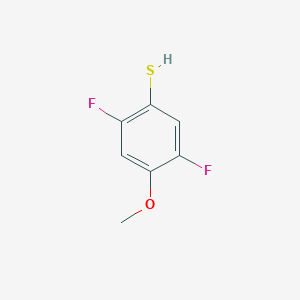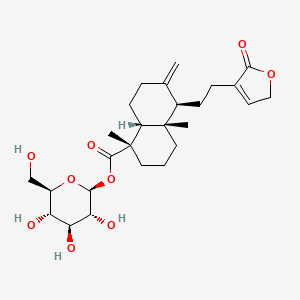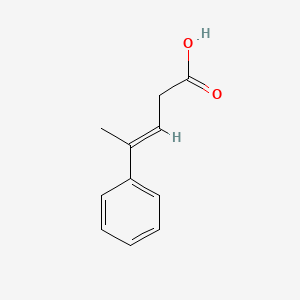![molecular formula C9H5NO3 B12868357 Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
Benzo[d]oxazole-2,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]oxazole-2,6-dicarbaldehyde is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two aldehyde groups at positions 2 and 6. This compound is part of the benzoxazole family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]oxazole-2,6-dicarbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under acidic conditions. One common method includes the cyclization of 2-aminophenol with glyoxylic acid to form the benzoxazole ring, followed by formylation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .
化学反応の分析
Types of Reactions
Benzo[d]oxazole-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzo[d]oxazole-2,6-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,6-dimethanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学的研究の応用
Benzo[d]oxazole-2,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of benzo[d]oxazole-2,6-dicarbaldehyde involves its interaction with various molecular targets. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .
類似化合物との比較
Similar Compounds
- Benzo[d]oxazole-2-thiol
- Benzo[d]oxazole-2-carboxylic acid
- Benzo[d]oxazole-2,6-dimethanol
Uniqueness
Benzo[d]oxazole-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
特性
分子式 |
C9H5NO3 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC名 |
1,3-benzoxazole-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-1-2-7-8(3-6)13-9(5-12)10-7/h1-5H |
InChIキー |
JNJWYDQGDHNGKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



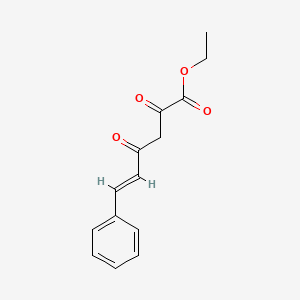
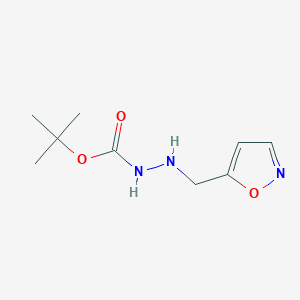

![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
